Ethyl arachidonate
Overview
Description
Ethyl arachidonate, also known as 5,8,11,14-Eicosatetraenoic acid ethyl ester or Arachidonic acid ethyl ester, is a lipophilic esterified form of arachidonic acid (AA). It is the ester of ethyl alcohol and arachidonic acid . It can be added into dietary regimens or fed to cultured cells as a source of exogenous arachidonate .
Synthesis Analysis
Ethyl arachidonate can be synthesized by Grignard coupling of the methanesulfonyl ester of 2,5-undecadiyn-1-ol-10,10,11,11-d4 with 5,8-nonadiynoic acid . The coupled products upon Lindlar reduction, followed by the preparation of their ethyl esters, yield deuteriated ethyl arachidonate .Molecular Structure Analysis
The molecular formula of Ethyl arachidonate is C22H36O2 . The structure of Ethyl arachidonate includes a chain of 20 carbon atoms with four double bonds at positions 5, 8, 11, and 14 .Physical And Chemical Properties Analysis
Ethyl arachidonate is a lipophilic esterified form of arachidonic acid (AA) and can be added into dietary regimens or fed to cultured cells as a source of exogenous arachidonate . The molecular weight of Ethyl arachidonate is 332.52 .Scientific Research Applications
1. Effects on Prostaglandin Biosynthesis
Ethyl arachidonate, when administered orally, significantly increases the amount of arachidonate in plasma triglycerides, phospholipids, and cholesteryl esters. This enhancement in arachidonate levels subsequently augments the biosynthesis and function of prostaglandins in humans (Seyberth et al., 1975).
2. Impact on Plant Resistance to Phytopathogens
A study involving the application of a fatty acid ethyl ester mix containing arachidonic acid on plants demonstrated a reduction in the development of various plant diseases and an increase in crop yield, highlighting its potential in agricultural applications (Eroshin & Dedyukhina, 2002).
3. Transformation in Rats
Ethyl 5,11,14-eicosatrienoate fed to fat-deficient rats showed a transformation to arachidonate, as evidenced by gas chromatographic analysis. This finding is significant in understanding fatty acid metabolism (Takagi, 1965).
4. Role in Schizophrenia Treatment
Research on the effects of ethyl eicosapentaenoate (E-E), closely related to ethyl arachidonate, in schizophrenia patients revealed significant improvements in symptoms, suggesting potential therapeutic applications in mental health (Peet & Horrobin, 2002).
5. Facilitation in Experimental Chronic Osteomyelitis
Arachidonic acid has been used to facilitate experimental chronic osteomyelitis in rats, indicating its potential as a research tool in studying bacterial bone infections (Rissing et al., 1985).
6. Predominance in Brain of Intoxicated Subjects
Ethyl arachidonate was found to be the predominant fatty acid ethyl ester in the brains of alcohol-intoxicated subjects, indicating its role in ethanol metabolism and potential as a biomarker (Refaai et al., 2003).
7. Stimulation of Arachidonic Acid Release
N-ethyl maleimide's treatment on endothelial cells demonstrated the stimulation of arachidonic acid release, revealing insights into cellular lipid metabolism (Neve et al., 1995).
8. Postmortem Marker for Ethanol Intake
The presence of ethyl arachidonate in liver and adipose tissue at autopsy serves as a postmortem marker for premortem ethanol intake, offering a new avenue for forensic investigations (Refaai et al., 2002).
9. Reduction of Brain Ischemic Damage
Ethyl docosahexaenoate, related to ethyl arachidonate, reduced ischemia-induced arachidonic acid liberation and accumulation in gerbil brains, suggesting its role in neuroprotection and therapeutic potential in ischemic injuries (Cao et al., 2007).
10. Antioxidant Activities
Ethyl arachidonate showed inhibitory effects on malonaldehyde formation in a lipid peroxidation system, highlighting its antioxidant properties and potential applications in oxidative stress research (Lee et al., 2003).
properties
IUPAC Name |
ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3/b9-8-,12-11-,15-14-,18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXPWYFWAZVIAU-GKFVBPDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016455 | |
Record name | Ethyl arachidonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl arachidonate | |
CAS RN |
1808-26-0 | |
Record name | Ethyl arachidonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1808-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11,14-Eicosatetraenoic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001808260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl arachidonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL ARACHIDONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NU6034AW3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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